4-Piperidinylmethyl 2,2,2-trichloroacetate hydrochloride
Overview
Description
4-Piperidinylmethyl 2,2,2-trichloroacetate hydrochloride is a chemical compound with the CAS number 1220020-55-2 . It is used for pharmaceutical testing and is considered a high-quality reference standard .
Molecular Structure Analysis
The molecular formula of 4-Piperidinylmethyl 2,2,2-trichloroacetate hydrochloride is C8H13Cl4NO2. The molecular weight is 297 g/mol.Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Piperidinylmethyl 2,2,2-trichloroacetate hydrochloride are not detailed in the search results .Scientific Research Applications
Pharmaceutical Testing
4-Piperidinylmethyl 2,2,2-trichloroacetate hydrochloride: is utilized in pharmaceutical testing as a high-quality reference standard . Reference standards are crucial for ensuring the accuracy and consistency of analytical methods used in the development and quality control of pharmaceutical products.
Organic Synthesis
This compound serves as an intermediate in organic synthesis processes . Its molecular structure allows it to be involved in the synthesis of various organic compounds, potentially leading to the development of new drugs or materials.
Chemical Property Analysis
The compound’s detailed chemical properties, such as melting point, boiling point, and density, are analyzed to understand its behavior in different conditions . This information is vital for researchers to manipulate the compound for specific applications.
.Biochemical Research
As a hydrochloride salt of 4-Piperidinylmethyl 2,2,2-trichloroacetate, it is used in biochemical research to study its interaction with biological systems. This can lead to insights into how similar compounds might interact with human physiology.
Medicinal Chemistry
In medicinal chemistry, this compound is explored for its potential therapeutic effects and as a building block for more complex chemical entities that could serve as drug candidates .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
piperidin-4-ylmethyl 2,2,2-trichloroacetate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12Cl3NO2.ClH/c9-8(10,11)7(13)14-5-6-1-3-12-4-2-6;/h6,12H,1-5H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIGWUSQYZMGMTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1COC(=O)C(Cl)(Cl)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13Cl4NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1220020-55-2 | |
Record name | Acetic acid, 2,2,2-trichloro-, 4-piperidinylmethyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1220020-55-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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